molecular formula C24H32N4O4 B11248156 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11248156
M. Wt: 440.5 g/mol
InChI Key: MFFBEBZVQRZDCD-UHFFFAOYSA-N
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Description

N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a cinnoline moiety, and a dimethoxyphenyl group, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the piperidine ring and the cinnoline moiety separately, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these steps include various amines, aldehydes, and acylating agents under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their chemical and biological properties.

Scientific Research Applications

N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE shares structural similarities with other piperidine and cinnoline derivatives.
  • **N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C24H32N4O4/c1-31-21-8-7-17(13-22(21)32-2)15-27-11-9-19(10-12-27)25-23(29)16-28-24(30)14-18-5-3-4-6-20(18)26-28/h7-8,13-14,19H,3-6,9-12,15-16H2,1-2H3,(H,25,29)

InChI Key

MFFBEBZVQRZDCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CN3C(=O)C=C4CCCCC4=N3)OC

Origin of Product

United States

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